Product packaging for Biphenylchromium tricarbonyl(Cat. No.:CAS No. 12111-60-3)

Biphenylchromium tricarbonyl

Cat. No.: B1143786
CAS No.: 12111-60-3
M. Wt: 290.237
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Description

Biphenylchromium tricarbonyl is an organometallic compound with the formula C15H10CrO3 and a molecular weight of 290.2342 g/mol . This complex belongs to a significant class of (Arene)Cr(CO)3 compounds that feature a "piano stool" molecular geometry, where the planar biphenyl ligand and the three carbonyl (CO) groups are arranged around the chromium center . In research, a key area of interest is understanding the steric and electronic factors that govern which of the two arene rings in the biphenyl ligand coordinates to the chromium atom . The complex is synthesized by reacting hexacarbonylchromium with biphenyl in solvents like butyl ether and tetrahydrofuran under reflux conditions . A critical research application involves investigating haptotropic rearrangements, which are intramolecular migrations of the chromium tricarbonyl group between the two aromatic rings of the biphenyl system . These dynamic processes are highly dependent on the arene-arene dihedral angle, with studies suggesting that inter-ring migration may be hindered if this angle is too large . Furthermore, the chromium coordination substantially alters the electronic properties of the bound arene ring, making it more electrophilic and acidic than the free ligand . This activation enables various organic transformations, such as regioselective lithiation followed by reactions with electrophiles, making these complexes valuable reagents and intermediates in synthetic chemistry . Beyond fundamental organometallic studies, related chromium tricarbonyl arene complexes are also explored in materials science and medicinal chemistry, including as potential agents in Boron Neutron Capture Therapy (BNCT) when combined with carborane units . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

12111-60-3

Molecular Formula

C12H10.3CO.Cr

Molecular Weight

290.237

Synonyms

Biphenylchromium tricarbonyl

Origin of Product

United States

Synthetic Methodologies for Biphenylchromium Tricarbonyl Complexes

Direct Complexation Approaches

The most common method for the synthesis of (η⁶-arene)tricarbonylchromium complexes is the direct reaction of the arene with chromium hexacarbonyl, Cr(CO)₆. chemrxiv.org This approach, often referred to as the Mahaffy–Pauson method, involves heating the reactants in a high-boiling inert solvent. chemrxiv.org

Optimization of Reaction Conditions for η⁶-Coordination

The efficiency of the direct complexation of biphenyl (B1667301) with chromium hexacarbonyl is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically carried out by refluxing the biphenyl ligand with chromium hexacarbonyl. uwlax.edu

In a representative synthesis of a substituted biphenylchromium tricarbonyl, (η⁶-2'-bromobiphenyl)Cr(CO)₃, the desired product was obtained in a 40% yield by refluxing 2-bromobiphenyl (B48390) with chromium hexacarbonyl. uwlax.edu This reaction demonstrated a notable regioselectivity, with the chromium tricarbonyl group coordinating exclusively to the non-brominated phenyl ring. uwlax.edu This selectivity is attributed to the electron-withdrawing nature of the bromine atom, which deactivates the substituted ring towards complexation. uwlax.edu

The reaction times for these complexations can vary significantly, ranging from a few hours to several days, depending on the specific substrates and the desired level of conversion. beilstein-journals.org The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC).

Table 1: Representative Reaction Conditions for the Synthesis of (η⁶-arene)tricarbonylchromium Complexes

AreneSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)
1,2-DimethoxybenzeneBu₂O/THF (9:1)1602470
Phenyl β-D-glucopyranoside derivativedi-n-butylether/THF (9:1)1408029
Phenyl β-D-mannopyranoside derivativedi-n-butylether/THF (9:1)1619
2-BromobiphenylButyl ether/THF (10:1)RefluxNot specified40

This table presents a selection of reaction conditions and yields for the synthesis of various (η⁶-arene)tricarbonylchromium complexes to illustrate the range of parameters employed. chemrxiv.orguwlax.edubeilstein-journals.org

Influence of Solvent Systems and Catalytic Additives on Yields

The choice of solvent is crucial for the successful synthesis of this compound complexes. High-boiling-point ethers are commonly employed to achieve the necessary reaction temperatures for the displacement of carbon monoxide ligands from the chromium center. A frequently used solvent system is a mixture of di-n-butyl ether and tetrahydrofuran (B95107) (THF), typically in a 9:1 or 10:1 ratio. chemrxiv.orguwlax.edu The addition of THF can help to prevent the sublimation of chromium hexacarbonyl, thereby maintaining its effective concentration in the reaction mixture. chemrxiv.org Other high-boiling solvents such as decalin and dioxane have also been utilized. chemrxiv.org

While the direct thermal reaction is prevalent, the use of catalytic additives is less commonly reported for the synthesis of this compound itself. However, in the broader context of arene tricarbonylchromium synthesis, catalytic methods are known. For related transformations, such as the synthesis of planar chiral phosphines via C-H arylation of (η⁶-arene)chromium complexes, palladium catalysts have been employed. The development of catalytic methods for the direct synthesis of this compound could offer advantages in terms of milder reaction conditions and improved efficiency.

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the electronic and steric properties of the complex. These derivatives are valuable intermediates in organic synthesis.

Strategies for Regioselective Ligand Substitution

A key challenge in the synthesis of substituted this compound complexes is controlling the regioselectivity of the complexation. When a substituted biphenyl is used as the starting material, the chromium tricarbonyl moiety can potentially coordinate to either of the two phenyl rings.

Research has shown that both electronic and steric factors influence the regioselectivity. In the case of 2-bromobiphenyl, the Cr(CO)₃ group exclusively coordinates to the unsubstituted ring. uwlax.edu This is attributed to the deactivating effect of the electron-withdrawing bromine substituent on the adjacent ring. This principle can be extended to other substituted biphenyls, where electron-donating groups would be expected to direct complexation to the substituted ring, while electron-withdrawing groups would favor the unsubstituted ring.

Steric hindrance also plays a significant role. Bulky substituents on one of the phenyl rings can sterically disfavor the coordination of the Cr(CO)₃ group to that ring, leading to selective complexation at the less hindered ring.

Synthesis of Planar Chiral Derivatives

The coordination of a chromium tricarbonyl unit to a prochiral, unsymmetrically substituted biphenyl can generate a planar chiral complex. These chiral complexes have found applications as catalysts and chiral auxiliaries in asymmetric synthesis. uwindsor.ca

One effective strategy for the synthesis of enantiomerically enriched planar chiral this compound derivatives is through diastereoselective complexation. This approach involves the use of a chiral auxiliary attached to the biphenyl ligand. For instance, sugar-derived chiral auxiliaries have been successfully employed. The reaction of a glycoside of an ortho-substituted phenol (B47542) with chromium hexacarbonyl can lead to a mixture of diastereomeric tricarbonylchromium complexes, which in some cases can be separated by crystallization. beilstein-journals.orgnih.gov The diastereomeric ratio of the products is influenced by the steric bulk of the substituents on both the sugar moiety and the biphenyl ligand. beilstein-journals.orgnih.gov

Another powerful method involves the stereoselective cross-coupling of a planar chiral (arene)chromium complex. For example, the Suzuki-Miyaura cross-coupling reaction of a planar chiral tricarbonyl(arylhalide)chromium complex with a suitable boronic acid can proceed with high diastereoselectivity to furnish axially chiral biaryl systems. nih.gov

Synthesis of Dinuclear and Polynuclear this compound Systems

The biphenyl ligand offers the possibility of coordinating a chromium tricarbonyl unit to each of its two phenyl rings, leading to the formation of dinuclear complexes. These systems are of interest for studying electronic communication between the two metal centers.

The dinuclear complex, µ-(η⁶:η⁶)-biphenyl-bis(tricarbonylchromium), has been synthesized and its structure elucidated by X-ray crystallography. researchgate.netacs.org In this complex, the two Cr(CO)₃ units reside on opposite sides of the biphenyl ligand, and the dihedral angle between the two phenyl rings is 0°, indicating a planar biphenyl core. researchgate.net This is in contrast to the mononuclear (η⁶-biphenyl)tricarbonylchromium, where the dihedral angle is approximately 23.6°. researchgate.net

The synthesis of such dinuclear complexes can be achieved by reacting biphenyl with an excess of chromium hexacarbonyl under forcing conditions. Similarly, mono- and bis-Cr(CO)₃ complexes of bridged biphenyls, such as 9,10-dihydrophenanthrene, have been prepared. rsc.org The formation of polynuclear systems involving more than two chromium tricarbonyl units on extended biphenyl-based ligands remains a more specialized area of research.

Advanced Structural Analysis and Bonding Characteristics

Crystallographic Investigations of Coordination Geometry

The coordination geometry of the chromium atom in (η⁶-biphenyl)tricarbonylchromium is consistently described as a "piano-stool" arrangement researchgate.netresearchgate.net. In this configuration, the η⁶-coordinated biphenyl (B1667301) ligand acts as the "seat" of the stool, while the three carbonyl ligands represent the "legs". The chromium atom is situated between the arene ring and the carbonyl groups. This geometry is a common motif for half-sandwich compounds researchgate.net.

The chromium atom is bonded to the six carbon atoms of one of the phenyl rings of the biphenyl ligand. The Cr-C(arene) bond distances are not all equivalent, reflecting a slight distortion from perfect C₆v symmetry upon coordination. The three carbonyl ligands are arranged in a tripodal fashion below the chromium atom.

A significant structural parameter in biphenyl complexes is the dihedral angle between the two phenyl rings. In the uncomplexed biphenyl molecule, this angle is influenced by a balance between π-conjugation, which favors planarity, and steric hindrance between the ortho-hydrogens, which favors a twisted conformation.

In the mononuclear complex, (η⁶-biphenyl)tricarbonylchromium, the dihedral angle between the planes of the phenyl rings has been determined to be 23.55(5)° researchgate.net. This value indicates a twisted conformation of the biphenyl ligand, even when one of its rings is coordinated to the bulky Cr(CO)₃ group. The degree of twist is a critical factor as it has been suggested that haptotropic rearrangements (migration of the Cr(CO)₃ unit from one ring to the other) may be hindered if the inter-ring dihedral angle is excessively large researchgate.net.

In the case of the dinuclear complex, μ-(η⁶:η⁶)-biphenyl-bis(tricarbonylchromium), where a Cr(CO)₃ moiety is coordinated to each of the phenyl rings, the conformation of the biphenyl ligand is markedly different. Crystallographic studies have shown that the dihedral angle between the phenyl rings in this complex is 0° researchgate.net. This planar conformation is a consequence of the molecule occupying a crystallographic inversion center, which dictates that the two Cr(CO)₃ groups are located on opposite sides of the planar biphenyl ligand researchgate.net. The planarity of the biphenyl bridge in this complex facilitates electronic communication between the two chromium centers.

The introduction of substituents onto the biphenyl ligand can significantly influence the molecular conformation, including the inter-ring dihedral angle and the packing of the molecules in the crystal lattice. The electronic and steric nature of the substituents plays a crucial role in these structural perturbations.

For instance, in tricarbonyl[(1′,2′,3′,4′,5′,6′-η)-2-fluoro-1,1′-biphenyl]chromium(0), the dihedral angle is 55.77(4)°, while in the 4-fluoro analogue, it is 52.4(5)° researchgate.netnih.gov. These angles are considerably larger than that in the unsubstituted parent complex, highlighting the steric influence of the fluorine substituent, particularly in the ortho position. Theoretical calculations have shown that isomers with the Cr(CO)₃ group coordinated to the unsubstituted ring are generally more stable nih.gov.

Similarly, studies on (η⁶)-(4-aminobiphenyl)chromium tricarbonyl have revealed a phenyl-phenyl dihedral angle of 38°, and for the ortho-substituted analogue, (η⁶)-(2-aminobiphenyl)chromium tricarbonyl, the angle is even larger at 58° researchgate.net. The larger angle in the ortho-substituted complex is attributed to steric interactions involving the amino group. Interestingly, the haptotropic rearrangement is faster in the ortho-substituted complex, suggesting that electronic effects, such as the potential donation of lone-pair electrons from the amino group to the metal, may play a role in the rearrangement mechanism researchgate.net.

The following table summarizes the inter-ring dihedral angles observed in various biphenylchromium tricarbonyl complexes:

CompoundSubstituent(s)Dihedral Angle (°)
(η⁶-Biphenyl)tricarbonylchromiumNone23.55(5)
μ-(η⁶:η⁶)-Biphenyl-bis(tricarbonylchromium)None0
Tricarbonyl[(1′,2′,3′,4′,5′,6′-η)-2-fluoro-1,1′-biphenyl]chromium(0)2-Fluoro55.77(4)
Tricarbonyl[(1′,2′,3′,4′,5′,6′-η)-4-fluoro-1,1′-biphenyl]chromium(0)4-Fluoro52.4(5)
(η⁶)-(4-Aminobiphenyl)chromium tricarbonyl4-Amino38
(η⁶)-(2-Aminobiphenyl)chromium tricarbonyl2-Amino58

Theoretical Descriptions of Metal-Ligand Interactions

The bonding between the chromium atom and the biphenyl and carbonyl ligands in this compound is a classic example of the synergistic interplay of electron donation and back-donation that characterizes organometallic chemistry. Theoretical studies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analyses, have provided deep insights into these interactions researchgate.netorientjchem.org.

The stability of the Cr-biphenyl and Cr-CO bonds arises from a combination of two main components: σ-donation from the ligand orbitals to the metal d-orbitals and π-backbonding from filled metal d-orbitals to the empty π* orbitals of the ligands.

In the Cr-Biphenyl Bond:

σ-Donation: The filled π-orbitals of the coordinated phenyl ring donate electron density to the empty d-orbitals of the chromium atom. This forms a σ-type interaction with respect to the axis connecting the chromium atom and the center of the arene ring.

π-Backbonding: Filled d-orbitals on the chromium atom donate electron density back into the empty π* antibonding orbitals of the arene ligand. This back-donation strengthens the metal-ligand bond and also leads to a slight elongation of the C-C bonds within the coordinated ring compared to the uncoordinated ring nih.gov.

In the Cr-CO Bonds:

σ-Donation: The lone pair of electrons on the carbon atom of the carbonyl ligand is donated to an empty d-orbital on the chromium atom, forming a strong σ-bond.

π-Backbonding: This is a crucial component of the bonding in metal carbonyls. Filled d-orbitals on the chromium atom overlap with the empty π* antibonding orbitals of the carbonyl ligands. This back-donation of electron density from the metal to the CO ligands strengthens the Cr-C bond and simultaneously weakens the C-O triple bond, which can be observed experimentally as a decrease in the C-O stretching frequency in the infrared spectrum.

NBO analysis of (η⁶-arene)Cr(CO)₃ complexes has shown that the stability of these compounds arises from intramolecular hyperconjugative interactions. This involves electron delocalization from the arene ring to the metal antibonding orbitals (donation) and from the metal bonding orbitals to the antibonding orbitals of the arene ring (back-donation) orientjchem.orgorientjchem.org. The balance between σ-donation and π-backbonding is influenced by the nature of the substituents on the arene ligand. Electron-donating groups on the arene enhance the σ-donation to the metal, while electron-withdrawing groups can enhance the π-acceptor character of the arene, thus increasing back-donation from the metal.

Charge Distribution and Electronic Structure

The electronic structure of this compound can be described by a molecular orbital (MO) diagram resulting from the interaction of the frontier orbitals of the biphenyl ligand and the chromium tricarbonyl fragment. The bonding is primarily understood through the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled π-orbitals of the arene to vacant d-orbitals on the chromium atom, and π-back-donation from filled chromium d-orbitals to the vacant π*-antibonding orbitals of the arene and the carbonyl ligands. This synergistic bonding mechanism is crucial to the stability of the complex.

Structural Dynamics and Fluxionality in Solution

While the solid-state structure provides a static picture of this compound, its behavior in solution can be dynamic. Organometallic complexes of this nature often exhibit fluxional processes, which involve the rapid interchange of atoms or groups between different, yet chemically equivalent, positions. For this compound, two primary modes of fluxionality can be envisioned: rotation of the biphenyl ligand about the chromium-arene axis and rotation of the chromium tricarbonyl tripod itself.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study such dynamic processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these rotational processes. However, specific VT-NMR studies on this compound that quantify the rotational barriers for the biphenyl ligand or the Cr(CO)₃ tripod are not detailed in the available search results.

Computational chemistry, particularly DFT, offers a theoretical avenue to investigate these dynamic phenomena. By mapping the potential energy surface for the rotation of the biphenyl ligand and the Cr(CO)₃ group, it is possible to calculate the activation energies for these processes. Such calculations for related arene-metal carbonyl complexes have provided valuable insights into their fluxional behavior. For instance, studies on other systems have shown that the barriers to rotation can be influenced by both steric and electronic factors. In the case of this compound, the steric hindrance between the uncoordinated phenyl ring and the carbonyl ligands, as well as the electronic communication between the two phenyl rings, would be expected to play a significant role in the energetics of any rotational processes. Despite the expectation of such dynamic behavior, detailed experimental or computational data on the fluxionality of this compound remains an area for further investigation.

Elucidation of Reactivity Patterns and Reaction Mechanisms

Nucleophilic Activation of the Coordinated Biphenyl (B1667301) Ligand

Complexation to the Cr(CO)₃ unit renders the biphenyl ligand highly electrophilic and susceptible to attack by a wide range of nucleophiles. beilstein-journals.orguwindsor.ca This activation is a cornerstone of the synthetic utility of arene chromium tricarbonyl complexes, allowing for transformations not possible with the uncomplexed biphenyl. The reaction proceeds via the formation of an intermediate η⁵-cyclohexadienyl anionic complex, which can then undergo further reactions to yield a variety of products. uwindsor.caresearchgate.net

The addition of nucleophiles to substituted (η⁶-biphenyl)Cr(CO)₃ complexes is governed by a combination of electronic and steric factors, leading to predictable regioselectivity. For a biphenyl ligand coordinated through one ring, nucleophilic attack occurs exclusively on the activated, coordinated ring. Within that ring, the position of attack is directed by the electronic nature of substituents and the conformation of the Cr(CO)₃ group. msu.edu Generally, in the absence of overriding steric hindrance, nucleophiles add to the meta position relative to an electron-donating substituent and to the ortho position relative to an electron-withdrawing substituent. This is because the Cr(CO)₃ group withdraws electron density, and the resulting distribution of partial positive charge in the intermediate is most stabilized with this orientation.

The steric bulk of the Cr(CO)₃ tripod also plays a crucial role. The three carbonyl ligands are often oriented in a staggered or eclipsed conformation relative to the arene's substituents, creating a less hindered path for the incoming nucleophile. msu.edu Studies on analogous alkylbenzene complexes show that the regioselectivity is dependent on both the size of substituents and the nature of the nucleophile. acs.org

Table 1: Regioselectivity of Nucleophilic Addition to Substituted Arene-Cr(CO)₃ Complexes (Illustrative Examples) This table presents generalized outcomes based on principles from related arene complexes, as specific comparative data for the biphenyl complex is highly dependent on the nucleophile and reaction conditions.

Substituent on Coordinated RingNucleophile TypeMajor RegioisomerControlling Factor
Electron Donating (e.g., -CH₃)Stabilized AnionmetaElectronic
Electron Withdrawing (e.g., -CO₂Me)Stabilized AnionorthoElectronic
Bulky Group (e.g., -C(CH₃)₃)OrganolithiumparaSteric

Diastereoselectivity is a key feature when the biphenyl complex possesses planar chirality, which arises from unsymmetrical substitution on the coordinated ring. The bulky Cr(CO)₃ group effectively blocks one face of the arene, forcing the nucleophile to attack from the opposite, unhindered face. uwindsor.ca This facial control is instrumental in the stereoselective synthesis of axially chiral biaryls. For instance, nucleophilic addition to a planar chiral (2-substituted-biphenyl)Cr(CO)₃ complex can establish a new stereocenter, and subsequent removal of the metal moiety can yield enantiomerically enriched biaryl compounds. acs.org

The initial nucleophilic addition results in the dearomatization of the coordinated ring, forming a stable η⁵-cyclohexadienyl chromium tricarbonyl anion. uwindsor.ca This intermediate is a versatile synthetic hub. The most common subsequent transformation is oxidation, typically with an agent like iodine (I₂), which removes the chromium moiety and restores aromaticity, yielding a net substitution of a hydride on the biphenyl ring with the nucleophile. uwindsor.ca

However, other pathways are available. The anionic intermediate can be trapped with various electrophiles. Protonation, for example, can lead to the formation of substituted cyclohexadiene complexes. More advanced strategies, such as dearomative carbonylation, leverage the chromium-bound intermediate and the CO ligands to introduce carbonyl functionality into the ring system under mild, CO-gas-free conditions. researchgate.net These transformations provide powerful methods for constructing complex molecular architectures from simple arenes.

The profound activation of the biphenyl ligand towards nucleophilic attack is a direct consequence of the powerful electron-withdrawing nature of the Cr(CO)₃ moiety. beilstein-journals.orgresearchgate.net This effect can be attributed to two main factors:

Inductive Effect: The chromium atom, being electropositive, inductively pulls electron density from the π-system of the aromatic ring.

Back-bonding: There is significant π-back-bonding from the filled d-orbitals of the chromium atom into the empty π* orbitals of the three carbonyl ligands. This flow of electron density away from the metal requires the metal to draw more electron density from the coordinated arene ring to compensate, thus depleting the ring of its electron density.

Electrophilic Reactivity and Substitution Dynamics on the Coordinated Arene

In stark contrast to its enhanced reactivity towards nucleophiles, the coordinated biphenyl ligand is strongly deactivated towards electrophilic aromatic substitution. The same electron-withdrawing properties of the Cr(CO)₃ group that promote nucleophilic attack serve to inhibit electrophilic attack. uwindsor.caquora.com

An electrophilic substitution reaction, such as nitration or Friedel-Crafts acylation, proceeds through a positively charged intermediate known as an arenium ion or Wheland intermediate. byjus.com The formation of this cation is the rate-determining step. When the arene ring is coordinated to the electron-withdrawing Cr(CO)₃ group, the ring is already electron-deficient, making it less attractive to an incoming electrophile. Furthermore, the chromium moiety would severely destabilize the positive charge of the arenium ion intermediate, raising the activation energy for the reaction to a prohibitive level. libretexts.org Consequently, direct electrophilic substitution on the coordinated ring of biphenylchromium tricarbonyl is generally not a feasible reaction.

It is important to distinguish this from reactions where a chromium-stabilized benzylic carbocation acts as an electrophile to attack a different, uncoordinated arene molecule. researchgate.netlew.ro In the context of electrophiles attacking the coordinated biphenyl ring itself, the system is highly deactivated.

Haptotropic Rearrangements of the Chromium Tricarbonyl Moiety

Haptotropic rearrangements, or haptotropic shifts, are dynamic processes in which the organometallic fragment migrates from one coordination site to another on a polyene ligand. roaldhoffmann.com In this compound, this involves the intramolecular migration of the Cr(CO)₃ unit from the η⁶-coordinated phenyl ring to the uncoordinated phenyl ring. This process allows for the selective functionalization of either ring of the biphenyl system.

The migration of the Cr(CO)₃ moiety between the two rings of the biphenyl ligand does not occur via a simple, direct intramolecular path. Theoretical studies on analogous systems like naphthalene (B1677914) suggest that a least-motion pathway, where the metal slides directly across the molecule, is energetically unfavorable. roaldhoffmann.com

Instead, the rearrangement is believed to proceed through a more circuitous route involving intermediates of lower hapticity. The favored mechanistic pathway likely involves a partial dissociation of the metal from the η⁶-arene to form an η²- or η⁴-intermediate, allowing the metal to pivot and establish a new coordination with the second ring. A proposed sequence is:

η⁶-Ring A → [η²-Intermediate] → η⁶-Ring B

This process has a significant activation energy barrier, and thermal conditions are typically required to induce the rearrangement. acs.org In substituted or sterically hindered biaryl complexes, this thermal isomerization can be used to convert a kinetically formed, less stable isomer into the thermodynamically more stable one. acs.org The precise nature and energy of the transition state are sensitive to the electronic and steric properties of substituents on the biphenyl framework. acs.org

Steric and Electronic Factors Influencing Rearrangement Kinetics

The coordination of the chromium tricarbonyl group to one of the phenyl rings of the biphenyl ligand introduces the possibility of haptotropic rearrangements, where the metal center migrates from one ring to the other. The kinetics of these rearrangements are intricately governed by a combination of steric and electronic factors.

Steric Factors: The steric hindrance imposed by substituents on the biphenyl ligand can significantly influence the rate of haptotropic shifts. A large dihedral angle between the two phenyl rings, often a consequence of bulky ortho substituents, may limit the feasibility of the rearrangement. This is because the transition state for the metal migration likely involves a more planar biphenyl conformation, which would be sterically disfavored in the presence of bulky groups. The persistence of cationic species of substituted this compound complexes has been observed to be a function of the steric bulk around the phenyl rings, suggesting that steric hindrance can stabilize specific coordination isomers and hinder rearrangements.

Electronic Factors: The electronic nature of substituents on the biphenyl ligand also plays a crucial role in determining which phenyl ring preferentially coordinates to the chromium center and the kinetics of any subsequent rearrangement. Electron-donating groups on one ring enhance its electron density, making it a more favorable ligand for the electron-accepting chromium tricarbonyl fragment. Conversely, electron-withdrawing groups disfavor coordination. These electronic effects influence the ground-state stability of the coordination isomers and the energy barrier for the haptotropic shift. Studies on related (arene)tricarbonylchromium complexes have shown that the electronic properties of the arene ligand significantly impact the reactivity at the metal center, and it is reasonable to extrapolate that these effects would also modulate the kinetics of intramolecular rearrangements.

Oxidative and Reductive Transformations

The chromium center in this compound can exist in different oxidation states, and the transformations between these states through oxidative and reductive processes are central to its reactivity.

Electrochemical Characterization and Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of this compound. A typical cyclic voltammogram reveals information about the potentials at which oxidation and reduction events occur and the stability of the resulting charged species. For many (arene)tricarbonylchromium complexes, a chemically reversible one-electron oxidation process is observed. researchgate.net This process corresponds to the oxidation of the chromium center, formally from Cr(0) to Cr(I).

The electrochemical behavior is characterized by the anodic peak potential (Epa) and the cathodic peak potential (Epc). The separation between these peaks (ΔEp) provides insight into the reversibility of the redox process. For a fully reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C. basinc.com The half-wave potential (E½), calculated as the average of Epa and Epc, is a measure of the thermodynamic ease of the redox event. The electronic nature of the arene ligand influences these potentials; electron-donating groups on the biphenyl ligand would be expected to make the complex easier to oxidize (a more negative E½), while electron-withdrawing groups would have the opposite effect.

Redox ProcessEpa (V)Epc (V)E½ (V)ΔEp (mV)
Cr(0)/Cr(I) Oxidation Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Cr(0)/Cr(-I) Reduction Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Note: Specific electrochemical data for this compound was not found in the provided search results. The table is presented as a template for such data.

Stability and Reactivity of Oxidized and Reduced Species

The stability of the oxidized and reduced forms of this compound is a key determinant of their subsequent reactivity. The radical cation, [(C₁₂H₁₀)Cr(CO)₃]⁺•, formed upon one-electron oxidation, can be stable on the timescale of bulk electrolysis under appropriate conditions, allowing for its spectroscopic characterization. researchgate.net Electron spin resonance (ESR) spectroscopy can be used to study these paramagnetic species, providing information about the distribution of the unpaired electron. nih.govnih.gov Studies on related (arene)tricarbonylchromium radical cations indicate that the oxidation is primarily metal-centered. researchgate.net

The reactivity of these charged species differs significantly from the neutral parent compound. The radical cation is more susceptible to nucleophilic attack. Furthermore, the reactivity of these electrochemically generated radical cations can be investigated through competition experiments with various nucleophiles. nih.gov The reduced species, containing a more electron-rich chromium center, would be expected to exhibit enhanced reactivity towards electrophiles.

Activation of C-H and C-X Bonds by the Chromium Center

The chromium tricarbonyl fragment exerts a profound electronic influence on the coordinated biphenyl ligand, facilitating the activation of otherwise inert C-H and C-X (where X is a halogen) bonds.

The electron-withdrawing nature of the Cr(CO)₃ group increases the acidity of the aromatic protons on the complexed ring, making them more susceptible to deprotonation. This benzylic activation has been extensively utilized in organic synthesis. wikipedia.org Furthermore, complexation to the chromium tricarbonyl unit has been shown to dramatically enhance the reactivity of C-H bonds towards processes like iridium-catalyzed borylation, with DFT studies suggesting lower activation barriers for the oxidative addition of C-H bonds.

In addition to C-H activation, the chromium center can also facilitate the cleavage of C-X bonds. The complexation of a haloarene to a chromium tricarbonyl moiety increases its propensity to undergo oxidative addition, a key step in many cross-coupling reactions. uwindsor.carsc.org This activation makes (haloarene)tricarbonylchromium complexes valuable precursors for the synthesis of biaryl compounds. There is also evidence for C-F bond activation by chromium monocations in the gas phase, highlighting the intrinsic ability of chromium to interact with and cleave strong C-X bonds. acs.orgnih.govrsc.orgyork.ac.uk While direct activation of a C-X bond on this compound by its own chromium center is a complex process, the enhanced reactivity of the complexed ring towards external reagents is a well-established phenomenon.

Ligand Exchange and Substitution Reactions at the Chromium Center

The three carbonyl (CO) ligands attached to the chromium center in this compound can be replaced by other ligands through substitution reactions. The mechanism of these exchanges can be either associative, dissociative, or interchange.

Studies on related (arene)tricarbonylchromium complexes have shown that the radical cations, generated electrochemically, undergo rapid substitution of a single CO ligand by phosphine (B1218219) ligands. researchgate.net The rate of this substitution is influenced by the electronic properties of the arene ligand, with more electron-donating substituents on the arene generally slowing down the rate of CO substitution. researchgate.net This suggests that the increased electron density on the metal center in the radical cation labilizes the Cr-CO bonds.

For the neutral this compound, ligand exchange typically requires thermal or photochemical activation. The mechanism of arene exchange in (arene)tricarbonylchromium compounds has also been investigated, revealing both intermolecular and intramolecular pathways. acs.org The specific kinetics and mechanism of CO substitution in this compound would depend on the nature of the incoming ligand and the reaction conditions.

Incoming LigandReaction ConditionsObserved Rate Constant (k)
PPh₃ (on radical cation)Electrochemical oxidationRapid on voltammetric timescale researchgate.net
P(OR)₃ (on radical cation)Electrochemical oxidationRapid on voltammetric timescale researchgate.net
Generic Ligand L (on neutral complex)Thermal/PhotochemicalData not available in search results
Note: Specific kinetic data for ligand exchange on neutral this compound was not found in the provided search results. The table is presented as a template for such data.

Advanced Spectroscopic Characterization for Mechanistic and Electronic Insights

Vibrational Spectroscopy (IR, Raman) for Carbonyl Stretching Frequencies and Bonding Analysis

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is a powerful tool for probing the bonding within the Cr(CO)₃ moiety of biphenylchromium tricarbonyl. The frequencies of the carbonyl stretching vibrations are highly sensitive to the electronic environment of the chromium center. The Cr(CO)₃ unit in (η⁶-arene)Cr(CO)₃ complexes typically exhibits a local C₃ᵥ symmetry, giving rise to two IR-active carbonyl stretching modes: a symmetric, non-degenerate A₁ mode and an antisymmetric, doubly degenerate E mode orientjchem.org.

The degree of π-backbonding from the chromium d-orbitals to the π* antibonding orbitals of the carbonyl ligands is a key factor influencing the ν(CO) frequencies. Increased electron density on the metal, resulting from either electron-donating substituents on the arene ligand or a net negative charge on the complex, enhances this backbonding. This increased population of the CO π* orbitals weakens the C-O triple bond, leading to a decrease in the observed stretching frequencies umb.edu. Conversely, electron-withdrawing groups on the arene ligand reduce π-backbonding, resulting in higher ν(CO) frequencies.

For (η⁶-arene)Cr(CO)₃ complexes, the A₁ band is typically observed in the range of 2000–1960 cm⁻¹, while the E band appears at a lower frequency, between 1910 and 1870 cm⁻¹ orientjchem.org. These strong absorptions are characteristic fingerprints for the tricarbonylchromium unit attached to an aromatic ring.

Typical Carbonyl Stretching Frequencies for (η⁶-arene)Cr(CO)₃ Complexes
Vibrational ModeSymmetryTypical Frequency Range (cm⁻¹)
Symmetric Stretch (νsym)A₁2000–1960
Antisymmetric Stretch (νasym)E1910–1870

This table presents typical ranges for the IR carbonyl stretching frequencies in (η⁶-arene)Cr(CO)₃ complexes, based on findings from spectroscopic studies orientjchem.org.

Analysis of the carbonyl stretching frequencies in this compound can thus provide valuable information about the electronic influence of the biphenyl (B1667301) ligand on the chromium center and the nature of the metal-carbonyl bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Upon coordination of one of the phenyl rings of biphenyl to the Cr(CO)₃ fragment, a significant upfield shift of the proton resonances of the complexed ring is observed in the ¹H NMR spectrum. This shift, typically around 1.8 ppm, is a direct consequence of the magnetic anisotropy induced by the chromium tricarbonyl group and the increased electron density on the arene ring due to metal-to-ligand backbonding acs.org. The protons on the uncomplexed phenyl ring exhibit chemical shifts that are more characteristic of free biphenyl.

¹³C NMR Chemical Shifts (ppm) for Biphenyl
Carbon AtomChemical Shift (δ)
C1141.23
C2127.24
C3128.75
C4127.16

This table shows the assigned ¹³C NMR chemical shifts for uncomplexed biphenyl, which serve as a reference for analyzing the spectrum of the complexed molecule bmrb.io.

The chromium tricarbonyl moiety introduces significant steric bulk, which can hinder the free rotation of the C-C single bond connecting the two phenyl rings. Variable-temperature NMR studies can be employed to investigate the conformational dynamics of this compound. At lower temperatures, the rotation around the inter-ring bond may become slow on the NMR timescale, leading to the observation of distinct signals for non-equivalent protons or carbons. This phenomenon, known as restricted rotation, allows for the determination of the energy barrier for this process rsc.org. The analysis of chemical shift anisotropy, particularly in solid-state NMR, can provide further details on the electronic structure and the orientation of the phenyl rings relative to each other and to the metal fragment.

Haptotropic rearrangements involve the migration of the metal fragment from one coordination site to another on a polyene ligand roaldhoffmann.com. In the case of this compound, this would correspond to the Cr(CO)₃ unit shifting from the complexed phenyl ring to the uncomplexed one. Dynamic NMR spectroscopy is the primary tool for studying the kinetics and mechanism of such processes roaldhoffmann.com. By monitoring the NMR spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of the haptotropic shift increases. From this data, the activation energy for the rearrangement can be calculated, providing insight into the stability of the different isomeric forms and the transition state of the migration. Such studies on related polycyclic aromatic hydrocarbon complexes have been instrumental in understanding the factors that control metal migration in π-complexes researchgate.netacs.org.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the this compound molecule. The coordination of the chromium tricarbonyl fragment to the biphenyl ligand significantly alters the electronic structure compared to the free arene.

(Arene)tricarbonylchromium(0) complexes are characterized by a strong absorption band in the near-UV region, typically between 313 and 320 nm orientjchem.org. This absorption is generally assigned to a combination of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions orientjchem.org. The MLCT transitions involve the excitation of an electron from a metal-based d-orbital to a π* orbital of the arene or carbonyl ligands. Conversely, LMCT transitions involve the excitation of an electron from a π orbital of the arene ligand to a vacant metal d-orbital. For comparison, the uncomplexed biphenyl chromophore exhibits a characteristic absorption band around 250 nm researchgate.netnist.gov. The significant red-shift observed upon complexation is indicative of the new, lower-energy electronic transitions introduced by the metal-arene interaction.

Typical Electronic Absorption Data for Arenetricarbonylchromium(0) Complexes
Complex Typeλmax (nm)Assignment
(η⁶-Arene)Cr(CO)₃313 - 320MLCT/LMCT
Biphenyl (free ligand)~250π → π*

This table compares the typical UV-Vis absorption maximum for (η⁶-arene)Cr(CO)₃ complexes with that of the free biphenyl ligand orientjchem.orgresearchgate.netnist.gov.

Mass Spectrometry Techniques for Structural Elucidation of Intermediates

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for probing its fragmentation pathways, which can offer insights into the strength of the metal-ligand bonds and the structure of potential reaction intermediates.

Under electron ionization (EI) conditions, (arene)chromium tricarbonyl complexes typically exhibit a fragmentation pattern that begins with the sequential loss of the three carbonyl ligands. This results in the formation of the [ (arene)Cr ]⁺ ion. Subsequent fragmentation often involves the cleavage of the arene-chromium bond to produce the arene cation, followed by the fragmentation of the biphenyl ligand itself. The initial loss of the CO ligands is a common feature for metal carbonyl complexes and indicates that the Cr-CO bonds are generally weaker than the Cr-arene bond under these conditions.

The fragmentation pattern of the resulting biphenyl cation can be compared to the mass spectrum of free biphenyl to understand how the initial complexation might influence the subsequent fragmentation of the organic ligand. Analysis of the fragment ions can help in the structural elucidation of intermediates formed in reactions involving this compound, for instance, by identifying species where one or more CO ligands have been substituted.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Elucidation

X-ray spectroscopic techniques provide direct probes of the electronic structure of this compound, offering information on the oxidation state of the chromium atom and the nature of its bonding with the ligands.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons. For chromium compounds, the binding energy of the Cr 2p electrons is indicative of the metal's oxidation state. In (η⁶-arene)Cr(CO)₃ complexes, the chromium is in the formal oxidation state of zero. The Cr 2p₃/₂ binding energy for Cr(0) in such complexes is typically found around 574.3 eV thermofisher.com. This is distinct from the higher binding energies observed for Cr(III) oxides (~576 eV) and Cr(VI) oxides (~580 eV), allowing for the unambiguous determination of the chromium oxidation state in the complex thermofisher.comnsf.gov.

Typical Cr 2p₃/₂ Binding Energies for Different Chromium Oxidation States
Chemical StateBinding Energy (eV)
Cr(0) metal/complex~574.3
Cr(III) oxide~576
Cr(VI) oxide~580

This table lists representative Cr 2p₃/₂ binding energies from XPS, which are used to identify the oxidation state of chromium thermofisher.comnsf.gov.

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES), provides information about the local coordination environment and electronic structure of the absorbing atom. The XANES region of the chromium K-edge spectrum is sensitive to the geometry of the ligands around the chromium atom and its effective nuclear charge. Although less commonly applied to discrete organometallic molecules compared to bulk materials, XAS can provide valuable data on bond lengths and coordination numbers, complementing information obtained from other techniques like X-ray diffraction. It has been used to probe the electronic structure of catalytically active chromium species researchgate.netnih.gov.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the properties of transition metal complexes due to its favorable balance of computational cost and accuracy. orientjchem.orgnih.gov For biphenylchromium tricarbonyl, DFT calculations are instrumental in determining the minimum energy geometry and understanding its electronic landscape.

Theoretical calculations confirm that this compound adopts a characteristic "piano-stool" geometry, where the Cr(CO)₃ fragment is η⁶-coordinated to one of the phenyl rings of the biphenyl (B1667301) ligand. orientjchem.org A notable structural feature is the dihedral angle between the coordinated and uncoordinated phenyl rings. DFT-optimized geometries place this angle at approximately 23.55°, indicating a non-planar arrangement of the biphenyl ligand upon complexation. orientjchem.org This twisting is a key structural parameter influenced by the electronic and steric interplay between the ligand and the metal tricarbonyl moiety. The calculated geometric parameters from DFT studies show excellent agreement with those determined by X-ray crystallography for related (arene)Cr(CO)₃ complexes. researchgate.net

ParameterCalculated ValueDescription
Coordination Modeη⁶The chromium atom is bonded to all six carbon atoms of one phenyl ring.
Dihedral Angle (Ph-Ph)23.55°The angle between the planes of the coordinated and uncoordinated phenyl rings. orientjchem.org
Cr-Ring Center Distance~1.72 ÅThe perpendicular distance from the chromium atom to the center of the coordinated benzene (B151609) ring (value from analogue (η⁶-C₆H₆)Cr(CO)₃). orientjchem.org
Cr-C (carbonyl) Distance~1.84 ÅAverage bond length between chromium and the carbonyl carbons (value from analogue (η⁶-C₆H₆)Cr(CO)₃). orientjchem.org
C-O (carbonyl) Distance~1.16 ÅAverage bond length of the carbonyl groups (value from analogue (η⁶-C₆H₆)Cr(CO)₃). orientjchem.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity and stability of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy, symmetry, and localization of these orbitals dictate how a molecule interacts with other chemical species.

In (arene)Cr(CO)₃ complexes, the general FMO picture shows that the HOMO is typically of metal d-orbital character, specifically the dz² and dx²-y²/dxy orbitals. The LUMO and subsequent low-lying unoccupied orbitals are usually composed of the antibonding π* orbitals of the carbonyl ligands. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would be localized primarily on the chromium center, making it the site of electrophilic attack or oxidation. The LUMOs, centered on the CO ligands, act as the primary acceptors of electron density in nucleophilic interactions. This distribution explains the characteristic reactivity of arene chromium tricarbonyl complexes, such as the increased acidity of the arene protons and the susceptibility of the complex to oxidative addition reactions. uwindsor.ca The electronic transitions between these frontier orbitals, particularly metal-to-ligand charge transfer (MLCT) from the Cr-based HOMO to the CO-based LUMO, are responsible for the compound's characteristic electronic absorption spectra. orientjchem.org

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive description of bonding by localizing the molecular wave function into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. orientjchem.org This method allows for a quantitative analysis of donor-acceptor interactions and charge transfer within the molecule.

For this compound, NBO analysis elucidates the key bonding interactions that contribute to its stability:

σ-Donation (Arene → Cr): The primary interaction involves the donation of π-electron density from the occupied orbitals of the coordinated biphenyl ring to vacant d-orbitals on the chromium atom. This forms the main coordinate covalent bond between the ligand and the metal.

π-Back-donation (Cr → CO): A crucial synergistic interaction is the back-donation of electron density from filled d-orbitals on the chromium atom into the empty π* antibonding orbitals of the three carbonyl ligands. This interaction strengthens the Cr-CO bond and weakens the C-O bond, which can be observed experimentally as a decrease in the C-O stretching frequency in IR spectroscopy compared to free carbon monoxide. mcmaster.ca

π-Back-donation (Cr → Arene): There is also a degree of back-donation from the metal d-orbitals to the π* orbitals of the arene ring.

NBO calculations quantify these interactions through second-order perturbation theory, which estimates the stabilization energy (E2) associated with each donor-acceptor interaction. The analysis for related (arene)Cr(CO)₃ complexes shows significant stabilization energies for both the ring → Cr donation and the Cr → CO back-donation, confirming the synergistic nature of the bonding. orientjchem.org These interactions collectively explain the stability of the complex and the electron-withdrawing nature of the Cr(CO)₃ moiety. orientjchem.orguwindsor.ca

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. acs.org By locating critical points in the electron density, QTAIM provides a rigorous, quantitative description of chemical bonding based on physical observables.

In the context of this compound, QTAIM analysis, based on studies of the analogous (η⁶-C₆H₆)Cr(CO)₃, reveals the nature of the metal-ligand interactions. acs.orgresearchgate.net

Bond Critical Points (BCPs): QTAIM analysis typically finds bond paths and associated bond critical points between the chromium atom and the six carbon atoms of the coordinated arene ring, as well as between the chromium and the carbonyl carbons.

Properties at BCPs: The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs characterize the bonds. For the Cr-C(arene) and Cr-C(carbonyl) interactions, the low ρ(r) and slightly positive or near-zero values of ∇²ρ(r) indicate interactions that are not purely covalent but have significant closed-shell (electrostatic) character, typical of organometallic bonding. acs.org The delocalization indices, another QTAIM parameter, suggest a significant degree of electron sharing (covalency) between the metal and the ring carbons. acs.org This analysis provides a nuanced picture that moves beyond simple orbital overlap models, describing the bonding as a mixture of covalent and electrostatic contributions.

Ab Initio and Semi-Empirical Methods for Mechanistic Pathways

While DFT is powerful for ground-state properties, ab initio methods (like Møller–Plesset perturbation theory, MP2) and semi-empirical methods are often employed to explore reaction mechanisms and potential energy surfaces. These methods are particularly useful for studying dynamic processes such as haptotropic rearrangements, where the Cr(CO)₃ group migrates from one ring to another.

For substituted this compound complexes, computational studies have been used to map the mechanistic pathway of this η⁶,η⁶-interring haptotropic shift. rsc.org Such studies reveal that the migration does not occur in a single step but proceeds through a series of lower-hapticity intermediates (e.g., η², η³). By calculating the energies of these intermediates and the transition states connecting them, a detailed potential energy surface can be constructed, providing a complete picture of the reaction pathway. researchgate.net These methods can also elucidate the role of substituents; for example, studies on aminobiphenyl derivatives show how intramolecular coordination of a substituent to the chromium center can lower the activation barrier for the rearrangement. rsc.org

Computational Studies of Reaction Energetics and Transition States

A central goal of computational chemistry is to predict the feasibility and rate of a chemical reaction by calculating its energetics. nih.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and determining the activation energy (the energy difference between the reactants and the TS).

For this compound, a key reaction studied computationally is the haptotropic rearrangement. DFT calculations on aminothis compound isomers have successfully predicted activation barriers that are in excellent agreement with experimental values. rsc.org For instance, in the 4-aminobiphenyl (B23562) complex, where the amino group cannot directly assist the rearrangement, the calculated activation barrier is 32.5 kcal mol⁻¹, matching the experimental value of 32.57 kcal mol⁻¹. rsc.org For the 2-aminobiphenyl (B1664054) isomer, a mechanism involving nitrogen participation was modeled, yielding a predicted barrier of 30.2 kcal mol⁻¹, consistent with the experimental value of 31.22 kcal mol⁻¹ and explaining its faster rearrangement rate. rsc.org These studies showcase the predictive power of computational methods in quantifying reaction energetics and validating proposed mechanisms.

Calculated Activation Energies for Haptotropic Rearrangement in Aminothis compound Analogues rsc.org
CompoundProposed MechanismCalculated Activation Energy (kcal mol⁻¹)Experimental Activation Energy (kcal mol⁻¹)
[(η⁶-C₆H₅)(C₆H₄-4-NH₂)]Cr(CO)₃Direct η⁶-η⁶ shift32.532.57
[(η⁶-C₆H₅)(C₆H₄-2-NH₂)]Cr(CO)₃Nitrogen-assisted shift30.231.22

Prediction of Spectroscopic Properties from Theoretical Models

Computational models are widely used to predict and interpret various spectroscopic properties, including vibrational (IR, Raman) and electronic (UV-Vis) spectra. By calculating these properties, theoretical models can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.

For this compound, DFT calculations can accurately predict its infrared spectrum. mpg.de The most characteristic features in the IR spectrum of (arene)Cr(CO)₃ complexes are the strong C-O stretching bands, which typically appear in the 1800-2000 cm⁻¹ region. rsc.org Theoretical frequency calculations can reproduce the positions and relative intensities of these bands with high accuracy. The calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other approximations inherent in the calculation. mpg.de This computational-spectroscopic approach is invaluable for confirming the structure of the complex and for probing the electronic effects of the biphenyl ligand on the Cr-CO back-donation, as changes in the ligand environment are reflected in shifts of the C-O stretching frequencies. researchgate.net

Applications in Catalysis and Advanced Organic Synthesis

Stereochemical Control and Diastereoselectivity in Synthetic Sequences

The bulky nature of the Cr(CO)₃ group in biphenylchromium tricarbonyl provides a powerful tool for stereochemical control. It effectively blocks one face of the complexed phenyl ring, directing the approach of reagents to the opposite, unhindered face. uwindsor.caorganicreactions.orgwikipedia.org This steric hindrance is instrumental in achieving high diastereoselectivity in reactions involving substituents on the biphenyl (B1667301) scaffold.

Complexation to the chromium tricarbonyl moiety activates the benzylic position, stabilizing both anionic and cationic intermediates. organicreactions.orgwikipedia.org Subsequent reactions of these conformationally restricted intermediates proceed with a high degree of diastereoselectivity, as the incoming electrophile or nucleophile approaches from the face opposite to the bulky metal fragment. wikipedia.org This principle has been widely applied in the stereoselective functionalization of benzylic positions in arene chromium tricarbonyl complexes. organicreactions.orgrsc.org For instance, the alkylation of benzylic anions and substitution reactions of benzylic cations often occur with retention of stereochemistry. wikipedia.org

Use in Multicomponent and Cascade Reactions

The application of this compound in multicomponent reactions (MCRs) and cascade reactions is an emerging area with significant potential. MCRs, which involve the combination of three or more reactants in a single pot to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgscielo.br

While specific examples detailing the use of this compound in MCRs are not prevalent in the literature, the reactivity of the complex suggests its suitability for such transformations. For instance, the enhanced electrophilicity of the arene ring could allow it to participate in nucleophilic addition cascades. wikipedia.org Similarly, the ability to generate stabilized benzylic anions could initiate cascade sequences involving sequential bond formations.

Cascade reactions, where a single event triggers a series of subsequent transformations, are powerful tools for the rapid construction of molecular complexity. rsc.orgnih.govacs.org The unique reactivity conferred by the chromium tricarbonyl group could be exploited to initiate such cascades. For example, a nucleophilic addition to the arene ring could be followed by an intramolecular cyclization or rearrangement, all orchestrated by the electronic influence of the metal complex.

Supramolecular Assemblies and Material Science Perspectives

Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers Incorporating Biphenylchromium Tricarbonyl Units

While the direct incorporation of this compound into MOFs is an area with limited specific research, the principles of MOF design and the extensive use of biphenyl (B1667301) derivatives as linkers provide a strong foundation for predicting its potential. MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands, and the geometry of the ligand is crucial in determining the topology and properties of the resulting framework. mdpi.com

Biphenyl-based ligands, particularly biphenyl-dicarboxylic acids, are widely employed in MOF synthesis due to their rigidity and linear geometry, which facilitate the formation of robust and porous structures. acs.orgrsc.orgrsc.orgmdpi.com For instance, 4,4'-biphenyldicarboxylic acid (BPDC) is a common linker that has been used to construct MOFs with tunable pore sizes and high surface areas, suitable for applications in supercapacitors and gas separation. mdpi.com The introduction of functional groups onto the biphenyl backbone, such as amino or methoxy (B1213986) groups, has been shown to alter the properties of the resulting MOFs, including their luminescence and selective adsorption capabilities. rsc.orgossila.com

Based on these precedents, this compound could be envisioned as a functionalized linker in MOF synthesis. To be utilized in this capacity, the biphenyl ligand would need to be derivatized with coordinating groups, such as carboxylates or pyridyls. For example, a (4,4'-dicarboxybiphenyl)chromium tricarbonyl could serve as a linker. The presence of the bulky Cr(CO)₃ group would be expected to have several significant impacts on the resulting MOF structure and properties:

Pore Environment Modification: The chromium tricarbonyl moiety would project into the pores of the MOF, creating a unique chemical environment. This could influence the selective adsorption of guest molecules.

Topological Diversity: The steric bulk of the Cr(CO)₃ group could direct the self-assembly process, potentially leading to novel framework topologies that are not accessible with simple biphenyl linkers.

Functional Properties: The electron-withdrawing nature of the chromium tricarbonyl group could impart redox activity or catalytic properties to the MOF. uwindsor.carsc.org

The synthesis of such MOFs would likely involve solvothermal methods, reacting the chromium-complexed linker with a suitable metal salt. rsc.org The stability and porosity of the resulting frameworks would be of key interest, as would their potential for applications in catalysis, sensing, and gas storage.

Table 1: Comparison of Biphenyl-based MOF Linkers and Potential this compound Analogs
LinkerFunctional GroupsResulting MOF PropertiesPotential Cr(CO)₃ AnalogPredicted Impact of Cr(CO)₃
4,4'-Biphenyldicarboxylic acid (BPDC)-COOHHigh porosity, good thermal stability(4,4'-Dicarboxybiphenyl)chromium tricarbonylModified pore chemistry, potential for redox activity
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid-COOH, -NH₂Catalytic activity (when metallated)(2-Amino-4,4'-dicarboxybiphenyl)chromium tricarbonylAltered electronic properties, steric influence on framework assembly
2,2'-Dimethoxy-4,4'-biphenyldicarboxylic acid-COOH, -OCH₃Luminescence, selective gas adsorption(2,2'-Dimethoxy-4,4'-dicarboxybiphenyl)chromium tricarbonylEnhanced intermolecular interactions, potential for sensing applications

Non-Covalent Interactions and Supramolecular Synthons Involving this compound

The solid-state structure of this compound and its derivatives would be governed by a variety of non-covalent interactions. These interactions are the basis of crystal engineering, which seeks to design and synthesize crystalline materials with desired properties. missouri.edu Supramolecular synthons, which are robust and predictable non-covalent interactions or patterns of interactions, are the key tools in this endeavor.

For this compound, several types of non-covalent interactions can be anticipated:

C–H···π Interactions: The biphenyl rings, both the complexed and uncomplexed (if applicable), are electron-rich and can act as acceptors for hydrogen bonds from C–H donors.

π–π Stacking: Interactions between the biphenyl aromatic rings can lead to stacked arrangements, which are common in the crystal structures of biphenyl derivatives. The presence of the Cr(CO)₃ group on one ring would likely lead to offset stacking arrangements.

C–H···O Hydrogen Bonds: The oxygen atoms of the carbonyl ligands are potential hydrogen bond acceptors. Crystal structures of other (arene)tricarbonylchromium complexes have revealed the presence of nonclassical C–H···O hydrogen bonds. nih.govresearchgate.net These interactions could play a significant role in directing the packing of this compound molecules.

Aromatic-Carbonyl Interactions: Recent studies have highlighted the existence of attractive interactions between an arene plane and the carbon atom of a carbonyl group (Ar···C=O). nih.gov This emerging class of non-covalent interaction could be a factor in the supramolecular assembly of this compound.

Table 2: Potential Non-Covalent Interactions and Supramolecular Synthons for this compound
Interaction TypeDonorAcceptorPotential Role in Supramolecular Assembly
C–H···πC–H bonds from neighboring moleculesBiphenyl π-systemDirectional control of molecular packing
π–π StackingBiphenyl π-systemBiphenyl π-systemFormation of columnar or layered structures
C–H···O Hydrogen BondC–H bondsCarbonyl oxygen atomsFormation of specific dimeric or polymeric motifs
Aromatic-CarbonylBiphenyl π-systemCarbonyl carbon atomStabilization of specific molecular orientations

Potential in Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. Self-assembly is the spontaneous organization of molecules into ordered structures. This compound has features that suggest its potential in both of these areas.

The chromium tricarbonyl moiety significantly alters the electronic properties of the complexed arene ring, making it more electron-poor. uwindsor.carsc.org This electronic perturbation, combined with the steric bulk of the Cr(CO)₃ group, could be exploited for selective molecular recognition. For instance, the complexed ring could preferentially interact with electron-rich guest molecules through π–π stacking interactions. The carbonyl oxygens could also act as binding sites for specific guest molecules through hydrogen bonding.

In self-assembly, the defined shape and directional interaction capabilities of this compound could be used to form discrete supramolecular structures or extended, ordered materials. By modifying the biphenyl unit with different functional groups, it may be possible to program the self-assembly process to yield specific architectures, such as capsules, tubes, or sheets. The reversible nature of the non-covalent bonds driving the assembly would also allow for the creation of dynamic materials that can respond to external stimuli.

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, could also be applied. While this compound itself is unlikely to act as a host due to its lack of a pre-organized cavity, it could be incorporated into larger macrocyclic structures. In such a system, the chromium tricarbonyl unit could serve as a recognition site within the host's cavity or as a functional group on the exterior that modulates the host's binding properties.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for biphenylchromium tricarbonyl, and how can researchers verify structural fidelity during synthesis?

  • Methodological Answer : The synthesis of tricarbonyl(η⁶-arene)chromium complexes typically involves reacting chromium hexacarbonyl (Cr(CO)₆) with the arene ligand under reflux in an inert solvent (e.g., THF or diethyl ether). For this compound, the biphenyl ligand is coordinated to the chromium center via η⁶ bonding. Structural verification requires spectroscopic techniques:

  • IR spectroscopy to confirm CO stretching frequencies (expected at ~1900–2000 cm⁻¹ for Cr(CO)₃ complexes).
  • ¹H NMR to assess aromatic proton environments, with deshielding effects due to chromium coordination.
  • X-ray crystallography (CCDC deposition codes: e.g., 870827–870835) for unambiguous structural confirmation .

Q. What are the foundational physicochemical properties of this compound critical for experimental design?

  • Methodological Answer : Key properties include:

  • Thermal stability : Decomposition temperatures (TGA/DSC data) to design reaction conditions.
  • Solubility : Polar aprotic solvents (e.g., DMF, THF) are preferred for reactivity studies.
  • Electrochemical behavior : Cyclic voltammetry to study redox activity of the Cr center.
  • Photophysical properties : UV-Vis spectroscopy to monitor ligand-to-metal charge transfer transitions.
    Researchers should cross-reference primary literature for compound-specific data and validate using controlled experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Reaction conditions (temperature, solvent, substrate ratios).
  • Purity assessment (e.g., residual solvents in crystallized samples).
    To address discrepancies:

Replicate experiments using protocols from conflicting studies, ensuring strict control of variables.

Characterize intermediates via in-situ IR or Raman spectroscopy to identify transient species.

Apply statistical analysis (e.g., ANOVA) to evaluate significance of observed differences.
Triangulate findings with computational studies (DFT calculations) to correlate electronic structure with activity .

Q. What strategies optimize the stereoelectronic tuning of this compound for novel applications in asymmetric catalysis?

  • Methodological Answer : Advanced approaches include:

  • Ligand functionalization : Introducing electron-withdrawing/donating groups on the biphenyl ligand to modulate Cr center electrophilicity.
  • Chiral auxiliaries : Coordinating chiral ligands (e.g., phosphines) to induce asymmetry.
  • Kinetic vs. thermodynamic control : Adjusting reaction time/temperature to favor specific stereoisomers.
    Validate outcomes using enantioselective HPLC and compare with density functional theory (DFT)-predicted transition states .

Q. How should researchers design experiments to investigate this compound’s reactivity under anaerobic vs. aerobic conditions?

  • Methodological Answer :

Controlled atmosphere setups : Use Schlenk lines or gloveboxes for anaerobic trials.

Oxygen sensitivity assays : Monitor reaction progress via gas chromatography (GC) or EPR spectroscopy to detect radical intermediates.

Comparative kinetic studies : Measure rate constants (k) under both conditions to quantify oxygen’s role.
Include negative controls (e.g., reactions without Cr complexes) to isolate substrate-specific effects .

Methodological Frameworks for Research Design

Q. What frameworks ensure rigor in formulating research questions about this compound’s mechanistic pathways?

  • Methodological Answer : Apply:

  • PICO Framework : Define Population (e.g., Cr complex), Intervention (e.g., ligand substitution), Comparison (e.g., unmodified complex), Outcome (e.g., catalytic turnover).
  • FINER Criteria : Ensure questions are Feasible (e.g., within lab capabilities), Novel (e.g., unexplored substituent effects), and Relevant to organometallic catalysis trends.
    Avoid descriptive questions lacking mechanistic hypotheses; instead, focus on causal relationships (e.g., “How does ligand electron density alter Cr–CO bond lengths?”) .

Q. How can researchers integrate crystallographic data (e.g., CCDC codes) into structure-activity relationship (SAR) studies?

  • Methodological Answer :

Retrieve CCDC data (e.g., 870827–870835) to analyze bond lengths/angles and packing interactions.

Use software (Mercury, VESTA) to visualize electron density maps and Hirshfeld surfaces.

Correlate structural parameters (e.g., Cr–C(arene) distances) with catalytic activity using multivariate regression.
Cross-validate computational models (e.g., DFT-optimized geometries) with experimental data to refine SAR predictions .

Data Management and Reproducibility

Q. What steps mitigate risks of irreproducible results in kinetic studies of this compound?

  • Methodological Answer :

  • Documentation : Record exact reagent sources (e.g., CAS 14002-51-8 for biphenyl derivatives) and purification methods.
  • Uncertainty quantification : Report standard deviations for kinetic measurements and instrument error margins.
  • Open data practices : Deposit raw spectra, kinetic traces, and crystallographic files in repositories (e.g., Zenodo).
    Follow guidelines from Med. Chem. Commun. for data presentation, avoiding overcrowded figures and overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.